2-(Benzyloxy)-1-methoxy-4-vinylbenzene
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Overview
Description
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
1. Synthesis of Benzyl Ethers and Esters 2-(Benzyloxy)-1-methoxy-4-vinylbenzene is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Preparation of Sequential Polypeptides
This compound is used in the synthesis of sequential polypeptides . These polypeptides have a wide range of applications in the field of biotechnology and medicine, including drug delivery and tissue engineering.
Synthesis of Multidentate Chelating Ligands
2-(Benzyloxy)-1-methoxy-4-vinylbenzene is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry.
Pharmaceutical Research
This compound is used in pharmaceutical research as an intermediate . It can be used in the synthesis of various pharmaceutical compounds.
UV-Induced Benzyloxy Rotamerization
A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized . This compound was found to undergo UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .
Synthesis of 2-(benzyloxy)hydroquinone
2-(Benzyloxy)-1-methoxy-4-vinylbenzene is used in the synthesis of 2-(benzyloxy)hydroquinone . Hydroquinones are important compounds in the field of organic chemistry and have various applications, including as reducing agents and in the synthesis of dyes and pigments.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethenyl-1-methoxy-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPBQQYHFLQYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987909 |
Source
|
Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-methoxy-4-vinylbenzene | |
CAS RN |
68360-39-4 |
Source
|
Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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